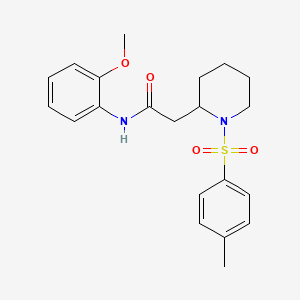

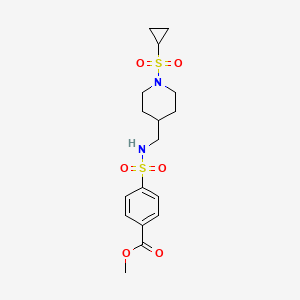

![molecular formula C11H12BrN3O2S B2929099 5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6H-[1,3,4]-thiadiazin-2-ylamine hydrobromide CAS No. 1052542-29-6](/img/structure/B2929099.png)

5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6H-[1,3,4]-thiadiazin-2-ylamine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6H-[1,3,4]-thiadiazin-2-ylamine hydrobromide” is a complex organic molecule. The closest related compound found is “(2,3-Dihydro-benzo[1,4]dioxin-6-yl)hydrazine” which has a molecular weight of 166.18 . It is a pale yellow crystalline powder .

Molecular Structure Analysis

The crystal structure of a related compound, “5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-thiazolidine-2,4-dione”, has been reported . The overall geometry of the molecule is largely planar, but slightly kinked .Physical and Chemical Properties Analysis

The related compound “(2,3-Dihydro-benzo[1,4]dioxin-6-yl)hydrazine” has a melting point of 153-158°C (dec) and is stored at 0-8°C .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Compounds containing the benzodioxin and thiadiazinylamine structures are frequently synthesized for biological evaluation, particularly for their potential as antipsychotic, anticonvulsant, anti-HIV, and antimicrobial agents. For example, the synthesis and biological assessment of benzoxazepine and benzothiazepine derivatives have demonstrated significant antipsychotic and anticonvulsant activities (H. Kaur et al., 2012). Similarly, pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, through a detailed structure-activity relationship study, have shown potent anti-HIV properties (T. Mizuhara et al., 2012).

Antimicrobial and Antioxidant Activities

Derivatives of thiadiazole and oxadiazole have been synthesized and evaluated for their antimicrobial and antioxidant properties. These compounds are designed to combat microbial infections and oxidative stress, indicating a broad spectrum of potential applications in medical and pharmaceutical sciences. Notably, certain thiadiazole derivatives have been identified as promising antimicrobial agents with specific efficacy against Gram-positive bacteria, highlighting their potential in developing new antibacterial therapies (Zabiulla et al., 2020).

Antifungal Effects and Mechanism of Action

The antifungal activity of thiadiazole derivatives has also been explored, with some compounds showing significant effects against pathogenic fungi. These studies not only provide insights into the potential therapeutic uses of such compounds but also delve into their mechanisms of action, such as disrupting cell wall biogenesis in fungi, which could lead to innovative antifungal treatment strategies (B. Chudzik et al., 2019).

Biosensor Applications

Conducting polymers incorporating benzothiadiazole units have been developed for biosensor applications, particularly in the enzymatic biosensing of glucose. This highlights the versatility of benzothiadiazole derivatives in creating sensitive and selective biosensors for medical diagnostics and environmental monitoring (F. Emre et al., 2011).

Propriétés

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-1,3,4-thiadiazin-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S.BrH/c12-11-14-13-8(6-17-11)7-1-2-9-10(5-7)16-4-3-15-9;/h1-2,5H,3-4,6H2,(H2,12,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDWIJGWTRJKKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN=C(SC3)N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24808506 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

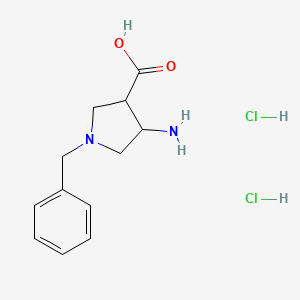

![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2929017.png)

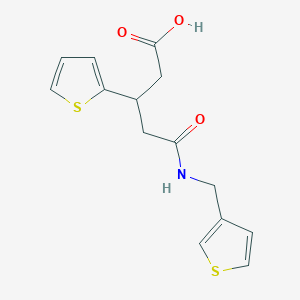

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2929020.png)

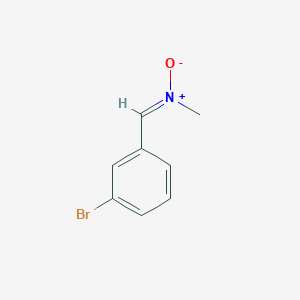

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929021.png)

![Ethyl 5-(cyclopentanecarbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2929025.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2929028.png)

![7-(cyclopentylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2929029.png)

![2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2929033.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2929036.png)